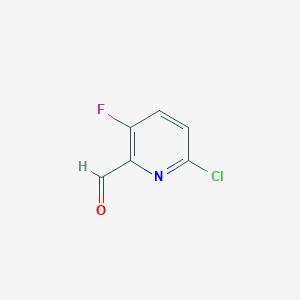

6-Chloro-3-fluoropicolinaldehyde

Description

BenchChem offers high-quality 6-Chloro-3-fluoropicolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-fluoropicolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJIVEOKXUIRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660516 | |

| Record name | 6-Chloro-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-77-3 | |

| Record name | 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-fluoropicolinaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-3-fluoropicolinaldehyde (CAS No. 884494-77-3), a key building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, reactivity, and strategic application in the synthesis of novel therapeutic agents.

Introduction: A Strategically Functionalized Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, membrane permeability, and binding affinity.[1] The chlorine atom, also an electron-withdrawing group, serves as a versatile synthetic handle for further molecular elaboration.[2][4]

6-Chloro-3-fluoropicolinaldehyde emerges as a valuable trifunctional building block, combining the pyridine core with a reactive aldehyde group and two distinct halogen substituents. This unique arrangement offers a powerful platform for the efficient construction of complex and diverse molecular architectures, making it a compound of significant interest in drug discovery programs.[1][4]

Molecular and Physical Properties

The fundamental properties of 6-Chloro-3-fluoropicolinaldehyde are summarized below. These characteristics are critical for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 884494-77-3 | [1][5][6] |

| Molecular Formula | C₆H₃ClFNO | [1][5][6] |

| Molecular Weight | 159.55 g/mol | [5][6] |

| IUPAC Name | 6-chloro-3-fluoropyridine-2-carbaldehyde | [5] |

| Synonyms | 2-Chloro-5-fluoro-6-formylpyridine, 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde | [5] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Data not available | [5] |

| Boiling Point | 204.5 °C at 760 mmHg | [5] |

| Density | 1.444 g/cm³ | [5] |

| Flash Point | 78 °C | [5] |

| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM); sparingly soluble in water. | [7] |

Spectroscopic Profile

A definitive spectroscopic analysis is essential for structure verification and purity assessment. While comprehensive spectral data for 6-Chloro-3-fluoropicolinaldehyde is not widely published, the expected characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm). The protons on the pyridine ring will likely appear as doublets or doublet of doublets due to H-H and H-F coupling.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The aldehydic carbon will be the most downfield signal (δ 185-195 ppm). The five aromatic carbons will appear in the δ 110-165 ppm range, with their specific shifts influenced by the electronegative chlorine and fluorine substituents and the nitrogen atom. The C-F and C-Cl bonds will result in characteristic splitting patterns and chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi doublet).

-

~1700-1720 cm⁻¹: A strong C=O stretching vibration from the aldehyde.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1200-1300 cm⁻¹: C-F stretching.

-

~700-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI+), the molecular ion peak would be observed at m/z 160.0 [M+H]⁺. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature.

Chemical Properties and Reactivity

The synthetic utility of 6-Chloro-3-fluoropicolinaldehyde stems from the distinct reactivity of its three functional components: the aldehyde, the chloro substituent, and the fluoro-substituted pyridine ring.

Caption: Reactivity map of 6-Chloro-3-fluoropicolinaldehyde.

-

Aldehyde Group Reactivity : The aldehyde at the C2 position is a versatile handle for numerous transformations.[4] It can be readily oxidized to the corresponding carboxylic acid, a precursor for amides and esters.[4] Conversely, reduction with agents like sodium borohydride yields the primary alcohol, (6-chloro-3-fluoropyridin-2-yl)methanol, opening pathways for etherification or esterification.[4] The aldehyde is also susceptible to nucleophilic attack, enabling condensation reactions like the Wittig or Knoevenagel reactions to extend the carbon skeleton.[4]

-

Chloro Group Reactivity : The chlorine atom at the C6 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] This allows for the displacement of chloride by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method to diversify the pyridine core. This position is also amenable to various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Synthesis and Purification

A common and efficient route to 6-Chloro-3-fluoropicolinaldehyde is the oxidation of its corresponding primary alcohol, (6-chloro-3-fluoropyridin-2-yl)methanol. This precursor alcohol is accessible from commercially available starting materials.

Sources

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. resource.aminer.org [resource.aminer.org]

- 4. nbinno.com [nbinno.com]

- 5. scienceopen.com [scienceopen.com]

- 6. 884494-77-3 | 6-Chloro-3-fluoropicolinaldehyde - AiFChem [aifchem.com]

- 7. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-fluoropicolinaldehyde

Foreword: The Strategic Importance of 6-Chloro-3-fluoropicolinaldehyde in Modern Drug Discovery

6-Chloro-3-fluoropicolinaldehyde, a halogenated pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry and agrochemical research. Its unique electronic properties, conferred by the chloro, fluoro, and aldehyde functionalities, render it a versatile synthon for the construction of complex molecular architectures with significant biological activity. The strategic placement of the halogen atoms influences the molecule's reactivity and metabolic stability, while the aldehyde group serves as a reactive handle for a myriad of chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to 6-Chloro-3-fluoropicolinaldehyde, grounded in established chemical principles and supported by practical, field-proven insights.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 6-Chloro-3-fluoropicolinaldehyde points to two primary disconnection approaches. The most direct and widely applicable strategy involves the oxidation of the corresponding primary alcohol, (6-chloro-3-fluoropyridin-2-yl)methanol. A second, albeit less direct, pathway considers the oxidation of the corresponding methyl group of 6-chloro-3-fluoro-2-methylpyridine. This guide will focus on the more prevalent alcohol oxidation route due to its generally higher yields and milder reaction conditions.

Caption: Synthesis of the precursor alcohol.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-fluoropyridine | 131.53 | 10.0 g | 0.076 mol |

| Paraformaldehyde | 30.03 | 2.5 g | 0.083 mol |

| Sodium Hydroxide (NaOH) | 40.00 | 3.3 g | 0.083 mol |

| Tetrahydrofuran (THF) | - | 100 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

To a stirred solution of 2-Chloro-5-fluoropyridine in THF, add paraformaldehyde and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide in water, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (6-chloro-3-fluoropyridin-2-yl)methanol as a solid.

Causality Behind Experimental Choices:

-

Base: Sodium hydroxide is a cost-effective and readily available base strong enough to deprotonate the formaldehyde, facilitating the nucleophilic attack on the pyridine ring.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Solvent: THF is an excellent solvent for both the starting material and the intermediate species, ensuring a homogeneous reaction mixture.

Step 2: Oxidation of (6-Chloro-3-fluoropyridin-2-yl)methanol to 6-Chloro-3-fluoropicolinaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical step. Over-oxidation to the carboxylic acid must be avoided. The Dess-Martin periodinane (DMP) oxidation is a reliable method for this transformation due to its mild conditions and high selectivity. [1] Reaction Scheme:

Sources

An In-Depth Technical Guide to 6-Chloro-3-fluoropicolinaldehyde: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-fluoropicolinaldehyde, a halogenated pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyridine ring, coupled with the reactive aldehyde functionality, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, and characteristic spectroscopic data. The information presented herein is intended to empower researchers to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Physicochemical Properties

6-Chloro-3-fluoropicolinaldehyde, with the IUPAC name 6-chloro-3-fluoropyridine-2-carbaldehyde , possesses a pyridine ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 3-position, and a formyl (aldehyde) group at the 2-position.

Molecular Formula: C₆H₃ClFNO

Molecular Weight: 159.55 g/mol [1]

The strategic placement of the electron-withdrawing halogen atoms and the aldehyde group significantly influences the reactivity of the pyridine ring, making it amenable to a variety of chemical transformations.

Table 1: Physicochemical Properties of 6-Chloro-3-fluoropicolinaldehyde

| Property | Value | Source |

| CAS Number | 884494-77-3 | [2] |

| IUPAC Name | 6-chloro-3-fluoropyridine-2-carbaldehyde | |

| Molecular Formula | C₆H₃ClFNO | [2] |

| Molecular Weight | 159.55 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 48.0 to 52.0 °C | |

| Boiling Point | 204.5 °C at 760 mmHg | |

| Density | 1.444 g/cm³ | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis of 6-Chloro-3-fluoropicolinaldehyde

The synthesis of 6-chloro-3-fluoropicolinaldehyde can be achieved through the oxidation of the corresponding alcohol, (6-chloro-3-fluoropyridin-2-yl)methanol. Several oxidation methods are available, with the use of manganese dioxide (MnO₂) being a common and effective approach.

Experimental Protocol: Oxidation of (6-chloro-3-fluoropyridin-2-yl)methanol

This protocol describes a representative procedure for the synthesis of 6-chloro-3-fluoropicolinaldehyde.

Materials:

-

(6-chloro-3-fluoropyridin-2-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Celite® or a similar filtration aid

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of (6-chloro-3-fluoropyridin-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents). The use of a significant excess of MnO₂ is crucial for driving the reaction to completion.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an inert atmosphere. The reaction can be gently heated to reflux to increase the reaction rate.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-chloro-3-fluoropicolinaldehyde.

Causality Behind Experimental Choices:

-

Activated MnO₂: The reactivity of manganese dioxide as an oxidizing agent is highly dependent on its method of preparation. "Activated" MnO₂ has a higher surface area and is more effective for the oxidation of alcohols.

-

Anhydrous Conditions: Although not strictly necessary for this oxidation, using an anhydrous solvent helps to prevent the formation of diol impurities and ensures a cleaner reaction profile.

-

Inert Atmosphere: While the reaction is not highly sensitive to air, an inert atmosphere is good practice to prevent potential side reactions, especially if the reaction is heated for an extended period.

-

Celite® Filtration: MnO₂ is a fine powder that can be difficult to remove by simple filtration. A pad of Celite® provides a porous filtration medium that effectively traps the solid particles.

Caption: Synthetic workflow for 6-Chloro-3-fluoropicolinaldehyde.

Spectroscopic Characterization

The identity and purity of 6-chloro-3-fluoropicolinaldehyde are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | s | - |

| H-4 | 7.6 - 7.8 | dd | J(H-F) ≈ 8-9, J(H-H) ≈ 2-3 |

| H-5 | 7.3 - 7.5 | t | J(H-F) ≈ J(H-H) ≈ 8-9 |

Note: Predicted values are based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions. The aldehyde proton appears as a singlet in the downfield region. The two aromatic protons will show splitting due to both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C-F | 155 - 165 (d, ¹J(C-F)) |

| C-Cl | 145 - 155 |

| C-CHO | 140 - 150 |

| C-4 | 125 - 135 (d, ²J(C-F)) |

| C-5 | 120 - 130 (d, ³J(C-F)) |

Note: Predicted values are based on typical chemical shifts for similar structures. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1700 - 1720 | Strong |

| C-H (Aldehyde) | 2720 - 2820 | Medium, often two bands |

| C=C, C=N (Aromatic) | 1550 - 1600 | Medium to Strong |

| C-F | 1000 - 1100 | Strong |

| C-Cl | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 159 and an M+2 peak at m/z 161 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.

-

Major Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl radical ([M-CHO]⁺), and the loss of carbon monoxide ([M-CO]⁺).[3]

Reactivity and Applications in Drug Discovery

The chemical reactivity of 6-chloro-3-fluoropicolinaldehyde is dictated by its three key functional components: the aldehyde group, the fluorine atom, and the chlorine atom.[2]

-

Aldehyde Group: This group is a versatile handle for a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons, and aldol reactions).[2]

-

Halogen Atoms: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. The fluorine atom at the 3-position is generally less reactive towards SNAr but significantly influences the electronic properties of the pyridine ring.

This trifunctional nature makes 6-chloro-3-fluoropicolinaldehyde a highly valuable building block in the synthesis of pharmaceutical compounds and other functional organic molecules. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Caption: Reactivity map of 6-Chloro-3-fluoropicolinaldehyde.

Safety and Handling

6-Chloro-3-fluoropicolinaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

6-Chloro-3-fluoropicolinaldehyde is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its well-defined molecular structure and predictable reactivity provide a solid foundation for its application in complex synthetic strategies. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and essential spectroscopic data to facilitate its effective use in the research laboratory.

References

- Ullmann's Encyclopedia of Industrial Chemistry. (2007).

- Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- Chemistry LibreTexts. (2023).

- BenchChem. (2025).

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Science Ready. (n.d.).

- Varian, Inc. (n.d.).

- ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),....

- Govindaraju, M., et al. (2011). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Mount Allison University. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).

- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- ResearchGate. (2006). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Oregon State University. (n.d.). 13 C NMR Chemical Shifts.

- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table.

- University of Massachusetts Boston. (n.d.). Table of Characteristic IR Absorptions.

- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.

- Royal Society of Chemistry. (n.d.).

- American Elements. (n.d.). 6-Chloro-3-fluoropicolinaldehyde.

- Echemi. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Chemical Reactivity of 6-Chloro-3-fluoropicolinaldehyde.

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloro-3-fluoropicolinaldehyde

Abstract

6-Chloro-3-fluoropicolinaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Its strategic importance lies in the unique interplay of its functional groups: a reactive aldehyde, a pyridine core, and strategically placed halogen substituents. This guide provides an in-depth analysis of the reactivity of the aldehyde group, exploring the electronic and steric influences that govern its behavior in key organic transformations. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and offer insights into its application in the synthesis of complex pharmaceutical intermediates.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern drug discovery, fluorinated heterocyclic compounds are of paramount importance.[1] The incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] 6-Chloro-3-fluoropicolinaldehyde (CAS 884494-77-3) has emerged as a valuable scaffold, offering medicinal chemists a versatile platform for molecular elaboration.[1]

The aldehyde functional group serves as a primary reactive handle, enabling a diverse array of chemical transformations.[1][3] Its reactivity, however, is not considered in isolation. The electronic landscape of the pyridine ring, significantly influenced by the electron-withdrawing effects of the nitrogen atom, the 3-fluoro, and the 6-chloro substituents, plays a crucial role in dictating the electrophilicity of the carbonyl carbon. This guide will systematically dissect these influences and their consequences on the aldehyde's reactivity.

Electronic and Steric Landscape: Modulating Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally governed by the partial positive charge on the carbonyl carbon.[4] In 6-Chloro-3-fluoropicolinaldehyde, this electrophilicity is significantly enhanced by the cumulative inductive and mesomeric effects of the substituents.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack but, more importantly, increases the electrophilicity of the ring carbons, including the one bearing the aldehyde.

-

Halogen Substituents: Both the chlorine and fluorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This further polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack.[3]

-

Steric Considerations: While aldehydes are generally less sterically hindered than ketones, the proximity of the pyridine nitrogen and the 3-fluoro substituent can influence the trajectory of nucleophilic attack.[5] However, for most small nucleophiles, this steric hindrance is minimal.

This combination of electronic factors renders the aldehyde group in 6-Chloro-3-fluoropicolinaldehyde highly reactive towards a variety of nucleophiles.[6]

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in 6-Chloro-3-fluoropicolinaldehyde allows for a wide range of synthetic transformations. This section will explore the most critical reactions, providing both mechanistic insights and practical experimental protocols.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes.[7][8][9] The partially positive carbonyl carbon is readily attacked by a diverse range of nucleophiles, leading to the formation of a tetrahedral intermediate.[4]

The addition of organometallic reagents like Grignard reagents (R-MgX) and organolithiums (R-Li) is a fundamental method for carbon-carbon bond formation, converting the aldehyde into a secondary alcohol.[8]

Mechanism Insight: The highly polarized carbon-metal bond in these reagents delivers a carbanion equivalent that attacks the electrophilic carbonyl carbon. Subsequent aqueous workup protonates the resulting alkoxide to yield the alcohol.

Experimental Protocol: Synthesis of 1-(6-Chloro-3-fluoropyridin-2-yl)propan-1-ol

-

Preparation: To an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

-

Grignard Formation: Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction.

-

Aldehyde Addition: Once the Grignard reagent is formed, cool the reaction mixture to 0 °C and add a solution of 6-Chloro-3-fluoropicolinaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Imine and Enamine Formation

The reaction of the aldehyde with primary or secondary amines yields imines (Schiff bases) and enamines, respectively.[10][11][12] These reactions are crucial for introducing nitrogen-containing functionalities and are often reversible.[13][14]

Mechanism Insight: The reaction proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate.[12] Under acidic catalysis, the hydroxyl group is protonated, turning it into a good leaving group (water), which is then eliminated to form the C=N double bond of the imine.[12] Driving the reaction to completion often requires the removal of water, typically using a Dean-Stark apparatus or a dehydrating agent like magnesium sulfate.[13]

Experimental Protocol: Synthesis of N-benzyl-1-(6-chloro-3-fluoropyridin-2-yl)methanimine

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-Chloro-3-fluoropicolinaldehyde (1.0 eq), benzylamine (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude imine can often be used without further purification or can be purified by crystallization or column chromatography if necessary.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes using phosphorus ylides.[5][15][16] The reaction is highly versatile, allowing for the formation of a C=C double bond with predictable regiochemistry.[5]

Mechanism Insight: The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered oxaphosphetane.[16] This intermediate collapses to form the alkene and triphenylphosphine oxide.[17] The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide (stabilized or non-stabilized).[15]

Experimental Protocol: Synthesis of 6-Chloro-3-fluoro-2-vinylpyridine

-

Ylide Generation: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

-

Aldehyde Addition: Add a solution of 6-Chloro-3-fluoropicolinaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction with water and extract with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.[3]

Strong oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) can efficiently oxidize the aldehyde to the corresponding carboxylic acid.[6] Milder, more selective reagents like Dess-Martin periodinane can also be employed.[18]

Experimental Protocol: Synthesis of 6-Chloro-3-fluoropicolinic acid

-

Setup: To a solution of 6-Chloro-3-fluoropicolinaldehyde (1.0 eq) in acetone at 0 °C, add Jones reagent dropwise until a persistent orange color is observed.

-

Reaction: Stir the mixture at 0 °C for 1 hour.

-

Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.

-

Workup: Remove the acetone under reduced pressure, and partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid. Further purification can be achieved by recrystallization.

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or more powerful reagents like lithium aluminum hydride (LiAlH₄).[3][5]

Experimental Protocol: Synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanol

-

Setup: To a solution of 6-Chloro-3-fluoropicolinaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the alcohol.

Visualization of Key Reaction Pathways

To better illustrate the transformations discussed, the following diagrams outline the core mechanisms.

Caption: Generalized nucleophilic addition to the aldehyde.

Caption: Mechanism of Imine Formation.

Caption: The Wittig Reaction Workflow.

Quantitative Data Summary

While specific yields are highly dependent on reaction conditions and scale, the following table provides typical ranges for the described transformations.

| Reaction Type | Reagents | Product | Typical Yield Range |

| Grignard Addition | EtMgBr, THF | 1-(6-Chloro-3-fluoropyridin-2-yl)propan-1-ol | 60-85% |

| Imine Formation | Benzylamine, p-TsOH, Toluene | N-benzyl-1-(6-chloro-3-fluoropyridin-2-yl)methanimine | 85-95% |

| Wittig Reaction | Ph₃P=CH₂, THF | 6-Chloro-3-fluoro-2-vinylpyridine | 70-90% |

| Oxidation | Jones Reagent, Acetone | 6-Chloro-3-fluoropicolinic acid | 75-90% |

| Reduction | NaBH₄, Methanol | (6-Chloro-3-fluoropyridin-2-yl)methanol | 90-98% |

Conclusion

The aldehyde group in 6-Chloro-3-fluoropicolinaldehyde is a highly activated and synthetically versatile functional group. The electron-withdrawing nature of the pyridine ring and the halogen substituents significantly enhances its electrophilicity, making it an excellent substrate for a wide range of nucleophilic addition and related reactions. Understanding the principles that govern its reactivity allows researchers and drug development professionals to strategically employ this building block in the synthesis of complex, biologically active molecules. The protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this important intermediate.

References

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring the Chemical Reactivity of 6-Chloro-3-fluoropicolinaldehyde. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD.

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

Imine formation-Typical procedures. (2024, October 21). OperaChem. Retrieved from [Link]

-

Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Nucleophilic Addition Reactions. (2023, September 21). Chemistry LibreTexts. Retrieved from [Link]

-

5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. (2025, May 21). Labster. Retrieved from [Link]

-

Mechanism of nucleophilic addition reactions. (n.d.). Khan Academy. Retrieved from [Link]

-

Reactivity of aldehydes and ketones. (n.d.). Khan Academy. Retrieved from [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). YouTube. Retrieved from [Link]

-

Mechanochemical Synthesis of Fluorinated Imines. (2022, July 17). National Institutes of Health. Retrieved from [Link]

-

Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mechanistic aspects of imine and enamine formation and hydrolysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). National Institutes of Health. Retrieved from [Link]

-

Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting [labster.com]

- 9. Khan Academy [khanacademy.org]

- 10. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Imine formation-Typical procedures - operachem [operachem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 17. youtube.com [youtube.com]

- 18. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

The Strategic Dichotomy of Halogenation: A Technical Guide to the Role of Fluorine and Chlorine Substituents in 6-Chloro-3-fluoropicolinaldehyde

For Immediate Release

A Deep Dive into the Synthetic Versatility and Reaction Directing Effects of Halogenated Picolinaldehydes for Advanced Drug Discovery and Materials Science

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the nuanced roles of fluorine and chlorine substituents in the versatile synthetic building block, 6-Chloro-3-fluoropicolinaldehyde (CAS 884494-77-3). We will explore the electronic and steric influences of these halogens, detailing how they govern the molecule's reactivity and provide a diverse toolkit for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in numerous bioactive compounds and functional materials. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto the pyridine ring dramatically expands its synthetic utility. Fluorine, with its high electronegativity and small size, can profoundly alter a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity.[1][2] Chlorine, a larger and more polarizable halogen, serves as a versatile synthetic handle, primarily as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and as a reactive site for metal-catalyzed cross-coupling reactions.[3]

6-Chloro-3-fluoropicolinaldehyde presents a unique trifecta of reactive sites: the aldehyde, the chlorine at the 6-position, and the fluorine at the 3-position. This guide will dissect the distinct and synergistic roles of the fluorine and chlorine substituents in directing the reactivity of this powerful intermediate.

The Dichotomous Roles of Fluorine and Chlorine: An Electronic and Steric Perspective

The reactivity of 6-Chloro-3-fluoropicolinaldehyde is a direct consequence of the electronic and steric effects imposed by its substituents.

The 3-Fluoro Substituent: A Subtle Director of Reactivity

The fluorine atom at the 3-position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect has several key consequences:

-

Modulation of Ring Electron Density: The -I effect of fluorine reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This is a crucial activating effect for SNAr reactions.

-

Influence on Aldehyde Reactivity: The electron-withdrawing nature of the fluorine can slightly increase the electrophilicity of the aldehyde carbonyl carbon, potentially influencing its reactivity towards nucleophiles.

-

Directing Steric Effects: While fluorine is relatively small, its presence at the 3-position can exert a steric influence on the adjacent aldehyde group at the 2-position and the chlorine at the 6-position, which can affect the regioselectivity of incoming nucleophiles. Studies on related 3-substituted 2,6-dichloropyridines have shown that the steric bulk of the 3-substituent can direct nucleophilic attack towards the less hindered 6-position.[4]

The 6-Chloro Substituent: A Gateway for Functionalization

The chlorine atom at the 6-position is a key site for synthetic elaboration. Its role is primarily defined by its ability to act as a leaving group and a partner in catalytic cycles:

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen, in concert with the electron-withdrawing fluorine and aldehyde groups, activates the 6-position for SNAr. The chlorine atom is a good leaving group, allowing for its displacement by a variety of nucleophiles, including amines, alcohols, and thiols.[3]

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the 6-position is a prime site for a wide array of palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

The interplay of these two halogens creates a unique reactivity profile, allowing for selective transformations at different positions on the pyridine ring.

Synthetic Utility and Experimental Protocols

The true value of 6-Chloro-3-fluoropicolinaldehyde lies in its application as a versatile building block. Below are key transformations with illustrative experimental protocols.

Reactions of the Aldehyde Group

The picolinaldehyde functionality is a versatile handle for a variety of chemical transformations.

The aldehyde can be readily converted to an amine via reductive amination, a cornerstone reaction in the synthesis of pharmaceutical intermediates.

Experimental Protocol: Reductive Amination with tert-butyl (2-(methylamino)ethyl)carbamate [5]

To a solution of 6-chloro-3-fluoropicolinaldehyde (10g, 62.89mmol) and tert-butyl (2-(methylamino)ethyl)carbamate (16.4g, 94.33mmol) in 1,2-dichloroethane (100mL) is added acetic acid (2mL) and the mixture is cooled to 0°C. The reaction mixture is stirred at 0°C for 15-20 minutes. Then, sodium triacetoxyborohydride (39.9g, 188.67mmol) is added portion-wise at 0°C. The reaction is then stirred at room temperature for 4 hours.[6] The reaction is quenched with a 10% sodium bicarbonate solution and extracted with ethyl acetate.[6] The organic phase is washed with water, dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[6] The crude material is purified by silica gel chromatography.[6]

Logical Workflow for Reductive Amination

Caption: Reductive amination workflow.

Reactions at the 6-Chloro Position

The chlorine atom at the 6-position is the primary site for introducing molecular diversity through substitution and cross-coupling reactions.

The electron-deficient nature of the pyridine ring, enhanced by the fluorine and aldehyde groups, facilitates the displacement of the 6-chloro substituent by various nucleophiles. The regioselectivity of SNAr on substituted pyridines is influenced by both electronic and steric factors.[4] In the case of 6-Chloro-3-fluoropicolinaldehyde, nucleophilic attack is favored at the 6-position due to activation by the ring nitrogen and the good leaving group ability of chloride.

Hypothetical Experimental Protocol: SNAr with a Primary Amine

In a sealed tube, 6-Chloro-3-fluoropicolinaldehyde (1.0 mmol), the desired primary amine (1.2 mmol), and a non-nucleophilic base such as potassium carbonate (2.0 mmol) are combined in an anhydrous polar aprotic solvent like DMF or DMSO (5 mL). The mixture is heated to 80-120 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. The 6-chloro position of the pyridine ring can be readily coupled with a variety of boronic acids or their esters.[7][8]

General Experimental Protocol: Suzuki-Miyaura Coupling

To a degassed solution of 6-Chloro-3-fluoropicolinaldehyde (1.0 mmol), an aryl or heteroaryl boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent system (e.g., a 2:1 mixture of toluene and ethanol, 6 mL) is added an aqueous solution of a base, typically 2M sodium carbonate (2.0 mmol). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Suzuki-Miyaura catalytic cycle.

For the synthesis of arylamines, the Buchwald-Hartwig amination offers a powerful and general method for C-N bond formation.[9]

General Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with 6-Chloro-3-fluoropicolinaldehyde (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol). Anhydrous toluene (5 mL) is added, and the vessel is sealed. The reaction mixture is then heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. The product is purified by column chromatography.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is crucial for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 6-Chloro-3-fluoropicolinaldehyde

| Property | Value | Reference |

| CAS Number | 884494-77-3 | |

| Molecular Formula | C₆H₃ClFNO | |

| Molecular Weight | 159.55 g/mol | [4] |

| Boiling Point | 204.5 °C at 760 mmHg | [4] |

| Density | 1.444 g/cm³ | [4] |

| Flash Point | 78 °C | [4] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (typically δ 9.5-10.5 ppm) and two aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 185-195 ppm) and the aromatic carbons, with the C-F and C-Cl carbons showing characteristic chemical shifts and C-F coupling.

-

IR Spectroscopy: The IR spectrum will be dominated by a strong carbonyl stretch (ν C=O) for the aldehyde, typically in the range of 1700-1720 cm⁻¹, and C-F and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Conclusion

6-Chloro-3-fluoropicolinaldehyde is a highly valuable and versatile building block for organic synthesis. The strategic placement of the fluorine and chlorine substituents provides a powerful handle to control and direct its reactivity. The 3-fluoro group acts as an electronic modulator and a subtle steric director, while the 6-chloro group serves as a robust site for functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide has provided a foundational understanding of the roles of these halogens and offered practical experimental insights to aid researchers in leveraging the full synthetic potential of this important intermediate in the pursuit of novel pharmaceuticals and advanced materials.

References

-

AMERICAN ELEMENTS®. 6-Chloro-3-fluoropicolinaldehyde | CAS 884494-77-3. [Link]

- Bi-aryl dihydroorotate dehydrogenase inhibitors. WO2021070132A1.

- Hydroxypyridoxazepines as nrf2 activ

- Hpk1 antagonists and uses thereof. WO2023015199A1.

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Regioselective substituent effects upon the synthesis of dipyrrins from 2-formyl pyrroles. ResearchGate. [Link]

-

The Role of Fluorinated Pyridine Derivatives in Drug Discovery. [Link]

-

Exploring the Chemical Reactivity of 6-Chloro-3-fluoropicolinaldehyde. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

- MALT1 inhibitors. WO2025003414A1.

-

ETHER LINKED TRIAZOLES AS NRF2 REGULATORS. EP 3555082 B1. [Link]

-

6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376. PubChem. [Link]

-

6-Chloro-3-fluoro-2-(hydroxymethyl)pyridine CAS#: 884494-80-8; ChemWhat Code: 3514. [Link]

-

Regioselectivity. Wikipedia. [Link]

-

Regioselective amidomethylation of 4-chloro-3-fluoropyridine by metalation and Minisci-type reactions. Concept Life Sciences. [Link]

-

Suzuki-Miyaura Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Concept Life Sciences | Poster | Regioselective amidomethylation of 4-chloro-3-fluoropyridine by metalation and Minisci-type reactions [conceptlifesciences.com]

- 3. 884494-77-3 | 6-Chloro-3-fluoropicolinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. americanelements.com [americanelements.com]

- 5. WO2023015199A1 - Hpk1 antagonists and uses thereof - Google Patents [patents.google.com]

- 6. US20240352034A1 - Hydroxypyridoxazepines as nrf2 activators - Google Patents [patents.google.com]

- 7. Regioselectivity - Wikipedia [en.wikipedia.org]

- 8. 884494-76-2 | 6-Chloro-3-fluoropicolinic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. WO2025003414A1 - Malt1 inhibitors - Google Patents [patents.google.com]

The Strategic deployment of 6-Chloro-3-fluoropicolinaldehyde in Modern Drug Discovery and Agrochemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacokinetic properties. 6-Chloro-3-fluoropicolinaldehyde, a halogenated pyridine derivative, has emerged as a highly versatile and valuable building block. Its unique electronic and steric properties, coupled with the differential reactivity of its functional groups, provide a powerful platform for the synthesis of a diverse array of complex molecules. This technical guide offers a comprehensive exploration of the synthesis, reactivity, and application of 6-Chloro-3-fluoropicolinaldehyde, providing field-proven insights and detailed experimental protocols to empower researchers in their quest for novel bioactive compounds.

The Power of Halogenation in Bioactive Compound Design

The introduction of fluorine and chlorine into organic molecules can profoundly influence their biological activity. Fluorine, with its high electronegativity and small atomic radius, can enhance metabolic stability, binding affinity, and membrane permeability.[1] Chlorine, also an electronegative halogen, can participate in halogen bonding and other non-covalent interactions, significantly improving potency and pharmacokinetic profiles.[2] The presence of both atoms on a pyridine ring, as in 6-Chloro-3-fluoropicolinaldehyde, creates a unique electronic environment that influences the reactivity of the entire molecule, making it a privileged scaffold in drug discovery.

Synthesis of 6-Chloro-3-fluoropicolinaldehyde

Table 1: Physicochemical Properties of 6-Chloro-3-fluoropicolinaldehyde

| Property | Value | Source |

| CAS Number | 884494-77-3 | PubChem |

| Molecular Formula | C₆H₃ClFNO | PubChem |

| Molecular Weight | 159.55 g/mol | PubChem |

| Appearance | Off-white to yellow solid | Commercial Suppliers |

| Melting Point | 55-59 °C | Commercial Suppliers |

The Versatile Reactivity of 6-Chloro-3-fluoropicolinaldehyde

The synthetic utility of 6-Chloro-3-fluoropicolinaldehyde stems from the orthogonal reactivity of its three key functional components: the aldehyde, the chloro substituent, and the fluoro-substituted pyridine ring. This allows for a stepwise and controlled elaboration of the molecular structure.

Reactions at the Aldehyde Group

The aldehyde functionality is a gateway to a vast array of chemical transformations, enabling chain extension, functional group interconversion, and the introduction of new stereocenters.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, a valuable intermediate in its own right. A Chinese patent (CN104003934A) describes the use of this carboxylic acid as a key starting material for the synthesis of GABA-A receptor modulators.[3]

-

Reduction: Mild reducing agents can convert the aldehyde to a primary alcohol, providing a handle for ether and ester formation.

-

Reductive Amination: This powerful one-pot reaction with primary or secondary amines, in the presence of a reducing agent like sodium triacetoxyborohydride, directly yields substituted aminomethylpyridines, a common motif in bioactive molecules.[4][5][6][7]

-

Wittig Reaction: The reaction with phosphorus ylides provides a reliable method for the formation of vinylpyridines, introducing a carbon-carbon double bond with predictable stereochemistry.[8][9][10][11][12]

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as aldol and Knoevenagel condensations, to form more complex carbon skeletons.

Reactions at the 6-Chloro Position

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[13]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the chloro group towards displacement by nucleophiles such as amines, alkoxides, and thiolates.

-

Suzuki-Miyaura Cross-Coupling: This versatile palladium-catalyzed reaction with boronic acids or their esters is a cornerstone of modern organic synthesis for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl structures.[1][14][15][16][17]

-

Other Cross-Coupling Reactions: The chloro substituent can also participate in other cross-coupling reactions, including Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines).[13]

Diagram 1: Reactivity Map of 6-Chloro-3-fluoropicolinaldehyde

Caption: Key reaction pathways of 6-Chloro-3-fluoropicolinaldehyde.

Applications in Medicinal Chemistry and Agrochemicals

The structural motifs accessible from 6-Chloro-3-fluoropicolinaldehyde are prevalent in a wide range of biologically active molecules.

Kinase Inhibitors

The pyridine core can act as a bioisostere for the purine ring of ATP, making it a common scaffold for kinase inhibitors. The ability to introduce diverse substituents at the 6-position via cross-coupling reactions allows for the fine-tuning of selectivity and potency against specific kinases. Several patents describe the use of chloro-substituted pyridines and related heterocycles in the synthesis of CDK and PI3K inhibitors.[4][16][18]

Antiviral Agents

Halogenated nucleoside and non-nucleoside analogues have shown significant promise as antiviral agents. The 6-chloro-3-fluoropyridine scaffold can be incorporated into molecules targeting viral enzymes or replication processes. Patents for antiviral compounds often feature chloro-substituted heterocyclic cores.[2][14][19][20]

Agrochemicals

Many modern fungicides, herbicides, and insecticides incorporate halogenated pyridine moieties to enhance their efficacy and environmental stability. The synthetic versatility of 6-Chloro-3-fluoropicolinaldehyde makes it an attractive starting material for the development of new agrochemicals.[13][17][21]

Detailed Experimental Protocols

The following protocols are representative examples of key transformations involving 6-Chloro-3-fluoropicolinaldehyde and are based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Wittig Reaction for the Synthesis of 6-Chloro-3-fluoro-2-(vinyl)pyridine

This protocol describes the olefination of 6-Chloro-3-fluoropicolinaldehyde using a stabilized phosphorus ylide.

Materials:

-

6-Chloro-3-fluoropicolinaldehyde

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous Toluene

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a solution of 6-Chloro-3-fluoropicolinaldehyde (1.0 eq) in anhydrous toluene (0.2 M), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired vinylpyridine.

Diagram 2: Wittig Reaction Workflow

Caption: Workflow for the Wittig olefination of 6-Chloro-3-fluoropicolinaldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 6-Chloro-3-fluoropicolinaldehyde with a generic arylboronic acid.

Materials:

-

6-Chloro-3-fluoropicolinaldehyde

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a reaction vessel, add 6-Chloro-3-fluoropicolinaldehyde (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination

This protocol describes the synthesis of a secondary amine from 6-Chloro-3-fluoropicolinaldehyde and a primary amine.

Materials:

-

6-Chloro-3-fluoropicolinaldehyde

-

Primary amine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic)

-

Standard laboratory glassware

Procedure:

-

Dissolve 6-Chloro-3-fluoropicolinaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCM.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).

Conclusion

6-Chloro-3-fluoropicolinaldehyde is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its strategically positioned functional groups allow for a wide range of selective transformations, providing access to a rich chemical space. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and agrochemical science, facilitating the development of novel compounds with improved therapeutic and performance characteristics. The continued exploration of the reactivity and applications of this and similar fluorinated building blocks will undoubtedly fuel future innovations in these critical fields.

References

-

6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Green Chemistry Teaching and Learning Community (GCTLC). (2023, October 17). Retrieved from [Link]

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents. (n.d.).

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved from [Link]

-

19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved from [Link]

-

Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem. (n.d.). Retrieved from [Link]

- WO2020025370A1 - Agrochemical composition and methods of preparing and using the same - Google Patents. (n.d.).

- US10426780B2 - Antiviral therapy - Google Patents. (n.d.).

- EP2172473A1 - Alpha, beta-unsaturated, delta-lactones, process for their preparation and their application as pesticides - Google Patents. (n.d.).

- WO2021252491A1 - Composés antiviraux pour le traitement d'infections à coronavirus, picornavirus et norovirus - Google Patents. (n.d.).

- EP2331547B1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents. (n.d.).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US10512664B2 - Antiviral compositions and methods - Google Patents [patents.google.com]

- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

- 6. preprints.org [preprints.org]

- 7. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]

- 13. WO2020025370A1 - Agrochemical composition and methods of preparing and using the same - Google Patents [patents.google.com]

- 14. WO2021250648A1 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]

- 15. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 17. US4668701A - Pesticides - Google Patents [patents.google.com]

- 18. EP2331547B1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]

- 19. US10426780B2 - Antiviral therapy - Google Patents [patents.google.com]

- 20. WO2021252491A1 - Composés antiviraux pour le traitement d'infections à coronavirus, picornavirus et norovirus - Google Patents [patents.google.com]

- 21. EP2172473A1 - Alpha, beta-unsaturated, delta-lactones, process for their preparation and their application as pesticides - Google Patents [patents.google.com]

The Strategic Application of 6-Chloro-3-fluoropicolinaldehyde in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and functionalized heterocyclic scaffolds is paramount for the development of novel therapeutics with enhanced pharmacological profiles. 6-Chloro-3-fluoropicolinaldehyde, a uniquely substituted pyridine derivative, has emerged as a versatile and highly valuable building block in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound. We will delve into its role in the construction of a range of bioactive molecules, including kinase inhibitors and agents targeting the central nervous system. This guide will further provide detailed, field-proven experimental protocols for key synthetic transformations, offering researchers and drug development professionals a practical roadmap for leveraging the potential of 6-Chloro-3-fluoropicolinaldehyde in their research endeavors.

Introduction: The Significance of Fluorinated Pyridines in Drug Design

The pyridine ring is a ubiquitous scaffold in a vast number of approved pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of fluorine atoms into these scaffolds can profoundly and beneficially alter a molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and modulate the pKa of nearby functional groups, thereby increasing bioavailability.[1][2] These subtle yet powerful modifications often translate to improved potency, selectivity, and overall pharmacokinetic performance of a drug candidate.[3]

6-Chloro-3-fluoropicolinaldehyde (CAS No. 884494-77-3) is a prime example of a strategically designed building block that harnesses these advantages. Its structure features three key reactive sites: the aldehyde group, a chloro substituent, and a fluoro substituent on the pyridine ring. This trifecta of functionality provides a rich platform for a multitude of chemical transformations, making it an invaluable tool for the synthesis of complex and diverse molecular architectures.[4]

Synthesis of 6-Chloro-3-fluoropicolinaldehyde

A robust and scalable synthesis of 6-Chloro-3-fluoropicolinaldehyde is crucial for its widespread application. While various synthetic routes can be envisioned, a common and effective strategy involves the oxidation of the corresponding alcohol, (6-chloro-3-fluoropyridin-2-yl)methanol. This precursor can be synthesized from commercially available starting materials. A patent for the synthesis of the corresponding carboxylic acid, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, outlines a route starting from 6-chloro-3-fluoro-2-picoline, which can be oxidized to the desired aldehyde.[5]

Detailed Experimental Protocol: Oxidation of (6-chloro-3-fluoropyridin-2-yl)methanol

This protocol describes a common laboratory-scale synthesis of 6-Chloro-3-fluoropicolinaldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for primary alcohols.

Materials:

-

(6-chloro-3-fluoropyridin-2-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (6-chloro-3-fluoropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Chloro-3-fluoropicolinaldehyde.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure aldehyde.

Chemical Reactivity and Key Transformations

The synthetic utility of 6-Chloro-3-fluoropicolinaldehyde stems from the distinct reactivity of its functional groups. The aldehyde serves as a versatile handle for chain extension and the introduction of various pharmacophores, while the chloro group is amenable to a range of cross-coupling reactions.

Reactions of the Aldehyde Group

The aldehyde functionality is a cornerstone of organic synthesis, participating in a wide array of transformations.

Reductive amination is a powerful method for the formation of C-N bonds, a key linkage in many drug molecules. The aldehyde can be reacted with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1][6] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Caption: Reductive amination workflow.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[7][8] This reaction is particularly useful for introducing unsaturated moieties into a target molecule, which can be important for modulating conformational flexibility and biological activity.

Caption: Wittig reaction pathway.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to form a new carbon-carbon double bond.[9] This reaction is valuable for synthesizing α,β-unsaturated systems, which are common motifs in bioactive compounds.

Reactions of the Chloro Substituent

The chloro group at the 6-position of the pyridine ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.